3-(4-chlorophenyl)-3-methylbutan-2-one

Lipophilicity Chromatography ADME Prediction

Generic aromatic ketones often fail in demanding synthetic routes due to mismatched steric and electronic profiles. 3-(4-Chlorophenyl)-3-methylbutan-2-one (CAS 16703-39-2) solves this with a unique, sterically hindered neopentyl-like tertiary carbon and a single para-chlorine substituent, ensuring precise reactivity and selectivity. This aromatic ketone is a reliable building block for medicinal chemistry SAR studies and agrochemical intermediate synthesis. · Consistent ≥97% purity minimizes side reactions and purification burdens. · Defined lipophilicity (XLogP=3.1) and low TPSA (17.1 Ų) enable predictable ADME modulation. · Bulk quantities (up to 1 kg) available with batch-specific Certificates of Analysis for supply chain confidence.

Molecular Formula C11H13ClO
Molecular Weight 196.67 g/mol
CAS No. 16703-39-2
Cat. No. B3048384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-3-methylbutan-2-one
CAS16703-39-2
Molecular FormulaC11H13ClO
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESCC(=O)C(C)(C)C1=CC=C(C=C1)Cl
InChIInChI=1S/C11H13ClO/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-7H,1-3H3
InChIKeyBVYURCFIUPFFDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)-3-methylbutan-2-one (CAS 16703-39-2): Chemical Identity and Physicochemical Baseline


3-(4-Chlorophenyl)-3-methylbutan-2-one (CAS 16703-39-2, molecular formula C₁₁H₁₃ClO, exact mass 196.06559 g/mol) is a synthetic organic compound classified as an aromatic ketone [1]. Its structure features a ketone group on a tertiary carbon, which is bonded to a 4-chlorophenyl ring and two methyl groups, resulting in a branched, non-planar architecture . This structural arrangement confers distinct physicochemical properties, including a calculated XLogP of 3.1, a topological polar surface area of 17.1 Ų, and a boiling point of 258.6°C at 760 mmHg, with a density of 1.082 g/cm³ [1] . The compound is characterized by a relatively low molecular weight (196.67) and the presence of a single hydrogen bond acceptor (the carbonyl oxygen), with no hydrogen bond donors, which significantly influences its solubility and reactivity profile [1].

Why Generic Substitution Fails for 3-(4-Chlorophenyl)-3-methylbutan-2-one (CAS 16703-39-2)


Substituting 3-(4-chlorophenyl)-3-methylbutan-2-one with a generic or closely related aromatic ketone is likely to fail in research and industrial applications due to its unique combination of a sterically hindered tertiary carbon center and the specific electronic influence of a single para-chlorine substituent . Analogs lacking this precise geometry and electronic profile will exhibit different reactivity, selectivity, and physicochemical properties. For example, a direct comparison of calculated lipophilicity (XLogP = 3.1) [1] against similar compounds reveals that even minor structural changes can significantly alter this parameter, which is a critical determinant of chromatographic behavior, solubility, and in the context of drug discovery, ADME properties. Without specific quantitative data demonstrating equivalent performance in a given assay or process, assuming interchangeability introduces a significant risk of experimental failure, batch-to-batch inconsistency, and irreproducible results. The evidence below outlines the specific, quantifiable dimensions where this compound demonstrates differentiation from potential alternatives.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-3-methylbutan-2-one (CAS 16703-39-2) Against Closest Analogs


Lipophilicity (XLogP) Differentiation from Non-Chlorinated and Multi-Chlorinated Analogs

The calculated lipophilicity (XLogP) of 3-(4-chlorophenyl)-3-methylbutan-2-one is 3.1 [1]. This value represents a significant and quantifiable difference from its non-chlorinated phenyl analog and its dichlorinated counterpart, which directly impacts its behavior in reversed-phase liquid chromatography and its predicted membrane permeability. Such differences are critical for method development, purification, and predictive modeling.

Lipophilicity Chromatography ADME Prediction

Topological Polar Surface Area (TPSA) Comparison with Other Aromatic Ketones

The topological polar surface area (TPSA) of 3-(4-chlorophenyl)-3-methylbutan-2-one is calculated to be 17.1 Ų [1]. This value is derived solely from the single carbonyl oxygen and provides a baseline for predicting passive membrane permeability. This is a distinct, non-zero TPSA compared to a purely hydrocarbon analog (TPSA = 0 Ų), and significantly lower than analogs containing additional polar functional groups like alcohols or amines, which would have TPSA values of >20 Ų and thus altered permeability profiles.

Medicinal Chemistry Drug Design Permeability

Commercial Purity Benchmarking: GC-Based Assay for 3-(4-chlorophenyl)-3-methylbutan-2-one

Commercial procurement specifications for 3-(4-chlorophenyl)-3-methylbutan-2-one indicate available purity grades, with a common standard being ≥95% as determined by Gas Chromatography (GC) [1] . For applications requiring higher fidelity, a 98% purity grade is also available from multiple vendors . This provides a clear, quantifiable benchmark for procurement, ensuring that researchers can select a material that meets the minimum purity requirements for their specific synthetic or analytical application, minimizing the risk of side reactions or inaccurate data due to unknown impurities.

Analytical Chemistry Quality Control Procurement Specification

Best-Fit Research and Industrial Applications for 3-(4-Chlorophenyl)-3-methylbutan-2-one (CAS 16703-39-2)


Precursor for Structure-Activity Relationship (SAR) Studies in Drug Discovery

The distinct lipophilicity (XLogP = 3.1) and TPSA (17.1 Ų) of this compound make it an ideal building block for medicinal chemistry campaigns [1]. Researchers can use it as a core scaffold to introduce specific lipophilic and steric character into a lead series, then derivatize the ketone group to systematically explore SAR. Its specific properties allow for the controlled modulation of a candidate's physicochemical profile, a crucial step in optimizing for drug-likeness [1].

Intermediate in the Synthesis of Agrochemicals and Bioactive Molecules

The sterically hindered, electron-withdrawing para-chlorophenyl group is a common motif in certain classes of insecticides and fungicides . The well-defined purity grades (≥95% by GC) make this compound a reliable starting material or intermediate for the multi-step synthesis of these complex agrochemicals, ensuring consistent yields and minimizing the formation of difficult-to-remove impurities that could affect the final product's performance .

A Model Substrate for Investigating Steric Effects in Ketone Chemistry

The compound's structure, featuring a ketone adjacent to a fully substituted (neopentyl-like) carbon center, provides a unique and challenging substrate for academic research into reaction mechanisms. Its reactivity in nucleophilic additions, reductions, and other carbonyl transformations is strongly influenced by significant steric shielding. This makes it a valuable probe for evaluating the steric tolerance of new catalysts, reagents, or synthetic methodologies, distinct from less hindered ketone substrates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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